8-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine
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Overview
Description
“8-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine” is a compound that features the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H20N2 . The average mass is 216.322 Da and the monoisotopic mass is 216.162643 Da .
Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The synthesis of this compound involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Scientific Research Applications
Chemical Synthesis and Reactions
Substituent Manipulation
The synthesis and reaction behaviors of N-benzylnortropenes, closely related to 8-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine, have been explored. These compounds exhibit specific reactions when subjected to different conditions, providing insight into their chemical properties (Howarth, Malpass, & Smith, 1998).
Synthesis of Azabicyclo Octane Benzylamine Antagonists
A series of 8-azabicyclo[3.2.1]octane amine antagonists have been synthesized, demonstrating structure-activity relationships significant in pharmaceutical research (Thomson et al., 2006).
Palladium-Catalyzed Hydroamination
In pharmaceutical applications, palladium-catalyzed hydroamination processes have been used to create tropene derivatives from 8-azabicyclo[3.2.1]octene frameworks, highlighting the compound's versatility in complex chemical synthesis (Sakai, Ridder, & Hartwig, 2006).
Pharmaceutical Applications
NK1 Receptor Antagonism
Research on 1-Phenyl-8-azabicyclo[3.2.1]octane ethers, structurally similar to the compound , shows their potential as NK1 receptor antagonists. This is particularly relevant in the development of new therapeutic agents (Huscroft et al., 2006).
Muscarinic Activity in Alzheimer's Disease Drugs
Compounds containing the 1-azabicyclo[3.3.0]octane ring, a variant of the compound in focus, have been synthesized for potential use in Alzheimer's disease treatment. Their muscarinic activity offers promising avenues for therapeutic development (Suzuki et al., 1999).
Azabicyclic Amines in Cognitive Deficit Treatments
Novel azabicyclic amines, including derivatives of 8-azabicyclo[3.2.1]octane, have been prepared for use in addressing cognitive deficits in schizophrenia. These compounds show significant activity in α7 nicotinic acetylcholine receptor assays (Walker et al., 2008).
Safety and Hazards
The safety data sheet for a similar compound, “8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol”, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .
Properties
IUPAC Name |
8-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-16-13-9-14-7-8-15(10-13)17(14)11-12-5-3-2-4-6-12/h2-6,13-16H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTSXIQQDWKWBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2CCC(C1)N2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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